molecular formula C26H28ClN5O5 B12654129 Glycine, N-[6-[[[(4-chlorophenyl)methyl]amino]carbonyl]-8-[2-(3,3-dimethyl-1-azetidinyl)-2-oxoethyl]-7,8-dihydro-7-oxo-1,8-naphthyridin-4-yl]-N-methyl-

Glycine, N-[6-[[[(4-chlorophenyl)methyl]amino]carbonyl]-8-[2-(3,3-dimethyl-1-azetidinyl)-2-oxoethyl]-7,8-dihydro-7-oxo-1,8-naphthyridin-4-yl]-N-methyl-

Cat. No.: B12654129
M. Wt: 526.0 g/mol
InChI Key: JRJGTRFONPWMJF-UHFFFAOYSA-N
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Description

Glycine, N-[6-[[[(4-chlorophenyl)methyl]amino]carbonyl]-8-[2-(3,3-dimethyl-1-azetidinyl)-2-oxoethyl]-7,8-dihydro-7-oxo-1,8-naphthyridin-4-yl]-N-methyl- is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its intricate molecular structure, which includes a naphthyridine core, a chlorophenyl group, and an azetidinyl moiety. Its unique structure makes it a subject of interest in medicinal chemistry and pharmaceutical research.

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

Glycine, N-[6-[[[(4-chlorophenyl)methyl]amino]carbonyl]-8-[2-(3,3-dimethyl-1-azetidinyl)-2-oxoethyl]-7,8-dihydro-7-oxo-1,8-naphthyridin-4-yl]-N-methyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halogens). The reaction conditions vary depending on the desired transformation, but they generally involve controlled temperatures, specific solvents, and catalysts to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxidized derivatives, reduction may produce reduced forms, and substitution reactions may result in substituted analogs of the original compound .

Scientific Research Applications

Glycine, N-[6-[[[(4-chlorophenyl)methyl]amino]carbonyl]-8-[2-(3,3-dimethyl-1-azetidinyl)-2-oxoethyl]-7,8-dihydro-7-oxo-1,8-naphthyridin-4-yl]-N-methyl- has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including enzyme inhibition and interaction with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, including antimicrobial, anticancer, and anti-inflammatory properties.

    Industry: Utilized in the development of new materials, pharmaceuticals, and agrochemicals.

Mechanism of Action

The mechanism of action of Glycine, N-[6-[[[(4-chlorophenyl)methyl]amino]carbonyl]-8-[2-(3,3-dimethyl-1-azetidinyl)-2-oxoethyl]-7,8-dihydro-7-oxo-1,8-naphthyridin-4-yl]-N-methyl- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structure .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to Glycine, N-[6-[[[(4-chlorophenyl)methyl]amino]carbonyl]-8-[2-(3,3-dimethyl-1-azetidinyl)-2-oxoethyl]-7,8-dihydro-7-oxo-1,8-naphthyridin-4-yl]-N-methyl- include:

Uniqueness

The uniqueness of Glycine, N-[6-[[[(4-chlorophenyl)methyl]amino]carbonyl]-8-[2-(3,3-dimethyl-1-azetidinyl)-2-oxoethyl]-7,8-dihydro-7-oxo-1,8-naphthyridin-4-yl]-N-methyl- lies in its specific molecular structure, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C26H28ClN5O5

Molecular Weight

526.0 g/mol

IUPAC Name

2-[[6-[(4-chlorophenyl)methylcarbamoyl]-8-[2-(3,3-dimethylazetidin-1-yl)-2-oxoethyl]-7-oxo-1,8-naphthyridin-4-yl]-methylamino]acetic acid

InChI

InChI=1S/C26H28ClN5O5/c1-26(2)14-31(15-26)21(33)12-32-23-18(20(8-9-28-23)30(3)13-22(34)35)10-19(25(32)37)24(36)29-11-16-4-6-17(27)7-5-16/h4-10H,11-15H2,1-3H3,(H,29,36)(H,34,35)

InChI Key

JRJGTRFONPWMJF-UHFFFAOYSA-N

Canonical SMILES

CC1(CN(C1)C(=O)CN2C3=NC=CC(=C3C=C(C2=O)C(=O)NCC4=CC=C(C=C4)Cl)N(C)CC(=O)O)C

Origin of Product

United States

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